1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound characterized by the presence of a benzofuran moiety, a methoxyethyl group, and a chlorobenzyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Attachment of the Methoxyethyl Group: This step often involves the alkylation of the benzofuran ring with a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methylbenzyl)urea: Similar structure but with a methylbenzyl group instead of a chlorobenzyl group.
Uniqueness: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea is unique due to the combination of its benzofuran, methoxyethyl, and chlorobenzyl moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOGEAMWNGEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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